molecular formula C10H9Br2F3O B13477953 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

Cat. No.: B13477953
M. Wt: 361.98 g/mol
InChI Key: WYOXLXJNNYQDOG-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of bromine atoms and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of brominated phenols or quinones.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and trifluoroethoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution, where the compound acts as an electrophile. The trifluoroethoxy group can also influence the compound’s reactivity and stability by electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the additional bromine atom.

    3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

    1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms on the benzene ring.

Uniqueness

1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9Br2F3O

Molecular Weight

361.98 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene

InChI

InChI=1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-2-1-3-8(12)4-7/h1-4,9H,5-6H2

InChI Key

WYOXLXJNNYQDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CBr)OCC(F)(F)F

Origin of Product

United States

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